molecular formula C12H9ClN2O3 B146602 Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 129109-17-7

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B146602
M. Wt: 264.66 g/mol
InChI Key: VEUGMLSNBLYLDK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and have been the subject of various synthetic studies to explore their potential applications in medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions with moderate yields. For instance, an important intermediate was synthesized in five steps with a total yield of 51.5% . Another study describes a one-pot synthesis approach for a related compound, which could potentially be adapted for the synthesis of methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate . Additionally, the reactivity of different functional groups in similar compounds has been studied, providing insights into the synthesis of various derivatives .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been analyzed using various spectroscopic techniques and theoretical methods such as density functional theory (DFT). These studies provide detailed interpretations of vibrational spectra and insights into the molecular geometry, electronic properties, and intermolecular interactions of these compounds . For example, the crystal structure of a related compound was determined by X-ray diffraction analysis, revealing the presence of stabilizing interactions such as hydrogen bonding and π-stacking .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities, allowing for the formation of various functionalized compounds. For example, reactions with hydrazines can lead to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . The selective synthesis of carbamates and ureas from related compounds has also been reported, demonstrating the versatility of pyridazine derivatives as synthetic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as lipophilicity, are influenced by the presence of substituents and the formation of specific intermolecular interactions. Studies have shown that methylation affects the lipophilicity and intermolecular interactions of these compounds . Additionally, the thermodynamic stability and non-linear optical (NLO) behavior of related compounds have been analyzed, providing information on their potential applications in materials science .

Scientific Research Applications

Synthetic Routes and Sensing Applications

Synthetic Routes and Metal-Ion Sensing : Compounds like oxadiazoles and their derivatives, including structures that may be chemically akin to the requested compound, show a broad spectrum of applications. These include material science, organic electronics, and notably, the development of chemosensors for metal ions. The synthesis of these compounds often involves innovative strategies, enabling their use as building blocks for fluorescent frameworks in metal-ion sensors due to their high photoluminescent quantum yield and excellent stability (D. Sharma, H. Om, A. Sharma, 2022).

Biomedical Applications

Drug Synthesis and Cancer Treatment : Levulinic acid (LEV), a biomass-derived compound, demonstrates the flexibility and diversity in drug synthesis due to its functional groups. Although not the exact match, this highlights how compounds with multiple functional groups serve as key intermediates in synthesizing a variety of chemicals, showing potential in medicine, especially in cancer treatment and medical materials (Mingyue Zhang et al., 2021).

Environmental and Toxicological Research

Environmental Occurrence and Toxicity of Chemical Compounds : The environmental impact and toxicity of various compounds, such as antimicrobial agents like triclosan, are significant areas of research. These studies encompass the occurrence, degradation, and potential toxicity of chemical compounds in the environment, underscoring the importance of understanding their environmental behaviors and effects on health (G. Bedoux et al., 2012).

Advanced Materials and Chemistry

Optoelectronic Materials : Research into compounds like quinazolines and pyrimidines, which may share structural motifs with the requested compound, illustrates their utility in creating novel optoelectronic materials. These materials are pivotal in developing electronic devices, luminescent elements, and sensors due to their electroluminescent properties (G. Lipunova et al., 2018).

properties

IUPAC Name

methyl 4-chloro-6-oxo-1-phenylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)11-9(13)7-10(16)15(14-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUGMLSNBLYLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382768
Record name Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

CAS RN

129109-17-7
Record name Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid methyl ester (3.83 g, 15.6 mmol) and phosphorous oxychloride (50 mL) was heated to 85° C. After 20 hours, the reaction mixture was concentrated under reduced pressure. The resulting residue was quenched with water. The precipitate was filtered and dissolved in EtOAc, dried (MgSO4) and concentrated under reduced pressure to yield 3.44 g (84%) of desired product.
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
84%

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